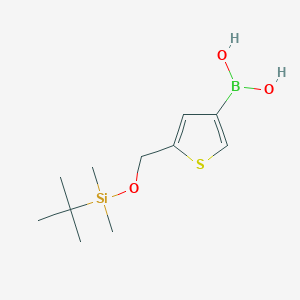

5-(t-Butyldimethylsilyloxymethyl)thiophen-3-boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“5-(t-Butyldimethylsilyloxymethyl)thiophen-3-boronic acid” is a chemical compound with the CAS Number: 2122282-85-1 . It is used for research and development .

Chemical Reactions Analysis

Boronic acids, including “5-(t-Butyldimethylsilyloxymethyl)thiophen-3-boronic acid”, are often used in Suzuki–Miyaura coupling reactions . This reaction is a metal catalysed reaction, typically with palladium, between an alkenyl (vinyl), aryl, or alkynyl organoborane (boronic acid or boronic ester) and halide or triflate under basic conditions .Wissenschaftliche Forschungsanwendungen

Suzuki–Miyaura Coupling Reagent

The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the coupling of organoboron compounds with organic halides or pseudohalides. The success of SM coupling lies in its mild reaction conditions and functional group tolerance5-(t-Butyldimethylsilyloxymethyl)thiophen-3-boronic acid serves as a boron reagent in SM coupling reactions, facilitating the construction of complex organic molecules .

Wood Conservation

In archaeological wood conservation, the fragile condition of wooden artifacts necessitates reconsolidation without using water as a solvent. Researchers have synthesized tert-butyldimethylsilyl (TBDMS) chitosan , which is soluble in a 50:50 solution of ethyl acetate and toluene. This compound can penetrate and consolidate degraded wood, making it a promising material for preserving historical artifacts .

Photoactive Chitosan Derivatives

TBDMS chitosan serves as a starting material for synthesizing photoactive chitosan derivatives. These derivatives find applications in fields such as fluorescent materials and supramolecular chemistry. The N-modified chitosan derivatives exhibit interesting properties due to the presence of TBDMS groups .

Organic Synthesis Precursor

Researchers have used TBDMS chitosan as a precursor in the synthesis of various organic compounds. Its unique solubility in ethyl acetate and toluene allows for specific applications, including the preparation of biologically active natural products .

Chitosan-Based Sensors

Chitosan derivatives, including TBDMS chitosan, have been explored for their interactions with cis-diols. These derivatives can be used in sensor applications, particularly for detecting specific analytes. Their ability to form complexes with various metal ions makes them valuable in sensing technologies .

Hydroxyl Protection in Nucleoside Synthesis

TBDMS groups are commonly used for hydroxyl protection in nucleoside synthesis. They react with hydroxyl groups to form corresponding silyl ethers. This protection strategy allows for selective functionalization of nucleosides under mild conditions .

These applications highlight the versatility and significance of 5-(t-Butyldimethylsilyloxymethyl)thiophen-3-boronic acid in diverse scientific contexts. Researchers continue to explore its potential in various fields, making it an intriguing compound for further investigation. .

Eigenschaften

IUPAC Name |

[5-[[tert-butyl(dimethyl)silyl]oxymethyl]thiophen-3-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21BO3SSi/c1-11(2,3)17(4,5)15-7-10-6-9(8-16-10)12(13)14/h6,8,13-14H,7H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JANLOTPOEMISMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CSC(=C1)CO[Si](C)(C)C(C)(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21BO3SSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(t-Butyldimethylsilyloxymethyl)thiophen-3-boronic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1H-1,2,4-triazol-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2468460.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride](/img/structure/B2468465.png)

![N-{4-[2-(6-bromo-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}methanesulfonamide](/img/structure/B2468469.png)

![3-[5-(ethylamino)-1,3,4-thiadiazol-2-yl]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-one](/img/structure/B2468471.png)

![4-Chlorobenzyl 5,6-dihydrobenzo[h]cinnolin-3-yl sulfide](/img/structure/B2468473.png)

![N-(4-fluorophenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2468475.png)

![2-phenoxy-N-[4-(pyrazin-2-yloxy)cyclohexyl]acetamide](/img/structure/B2468479.png)